molecular formula H2P+ B1244003 Dihydridophosphorus(1+)

Dihydridophosphorus(1+)

Cat. No.: B1244003
M. Wt: 32.99 g/mol
InChI Key: UCEAQYMTODNVSU-UHFFFAOYSA-N
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Description

Dihydridophosphorus(1+), with the chemical formula PH₂⁺, is a monovalent cationic species derived from phosphorus in the +1 oxidation state. Structurally, it adopts a trigonal pyramidal geometry, analogous to its neutral counterpart, phosphine (PH₃), but with a reduced coordination number due to the loss of one hydride ion. The compound is highly reactive due to its positive charge, making it a potent Lewis acid capable of interacting with electron-rich species.

The synthesis of PH₂⁺ typically occurs under controlled acidic or high-energy conditions, where protonation or ionization of PH₃ may occur. However, its isolation remains challenging due to its inherent instability, requiring stabilization via coordination with non-aqueous solvents or counterions . Notably, hypophosphorous acid (H₃PO₂), which contains phosphorus in the same +1 oxidation state, shares a related electronic configuration but exists as a stable, neutral molecule in aqueous solutions .

Properties

Molecular Formula

H2P+

Molecular Weight

32.99 g/mol

InChI

InChI=1S/H2P/h1H2/q+1

InChI Key

UCEAQYMTODNVSU-UHFFFAOYSA-N

Canonical SMILES

[PH2+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine (PH₃)

Phosphine (PH₃) is a neutral, pyramidal molecule with phosphorus in the -3 oxidation state. Unlike PH₂⁺, it acts as a weak Lewis base, forming adducts with Lewis acids. PH₃ is thermally stable under standard conditions but highly flammable and toxic. The absence of a positive charge in PH₃ reduces its electrophilicity compared to PH₂⁺, limiting its reactivity toward nucleophiles.

Diphosphane (P₂H₄)

Diphosphane (P₂H₄) is a neutral compound featuring a single P–P bond, with each phosphorus atom in the -2 oxidation state. Its structure and bonding differ significantly from PH₂⁺, as the P–P bond introduces greater complexity in reactivity. Diphosphane is notoriously unstable, decomposing explosively at room temperature, whereas PH₂⁺ exhibits moderate stability in acidic media .

Hypophosphorous Acid (H₃PO₂)

Hypophosphorous acid (H₃PO₂) contains phosphorus in the +1 oxidation state, mirroring PH₂⁺. However, its tetrahedral structure and neutral charge make it less reactive toward electron donors.

Phosphonium Ion (PH₄⁺)

The phosphonium ion (PH₄⁺) is a tetrahedral cation with phosphorus in the -3 oxidation state. Unlike PH₂⁺, it is stabilized by four P–H bonds and is commonly found in phosphonium salts. PH₄⁺ exhibits lower Lewis acidity compared to PH₂⁺ due to its higher coordination number and negative oxidation state.

Research Findings and Data Analysis

The table below summarizes key properties of PH₂⁺ and related compounds:

Compound Molecular Formula Charge Oxidation State Structure Stability Reactivity Profile
Dihydridophosphorus(1+) PH₂⁺ +1 +1 Trigonal pyramidal Moderate (acidic) Lewis acid; reacts with H₂O
Phosphine PH₃ 0 -3 Trigonal pyramidal High Lewis base; flammable
Diphosphane P₂H₄ 0 -2 P–P single bond Low (explosive) Decomposes thermally
Hypophosphorous Acid H₃PO₂ 0 +1 Tetrahedral High (aqueous) Reducing agent
Phosphonium Ion PH₄⁺ +1 -3 Tetrahedral High (salts) Weak Lewis acid

Key findings include:

  • PH₂⁺ exhibits greater Lewis acidity than PH₃ and PH₄⁺ due to its lower coordination number and positive charge .
  • Diphosphane (P₂H₄) is structurally distinct and far less stable than PH₂⁺, limiting its practical applications .
  • Hypophosphorous acid (H₃PO₂) shares the +1 oxidation state with PH₂⁺ but demonstrates divergent reactivity owing to its neutral charge and tetrahedral geometry .

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